molecular formula C7H14N2O B8321237 (8S)-octahydropyrrolo[1,2-a]pyrazin-8-ol

(8S)-octahydropyrrolo[1,2-a]pyrazin-8-ol

Cat. No.: B8321237
M. Wt: 142.20 g/mol
InChI Key: WOROCRBYOJCNGP-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S)-Octahydropyrrolo[1,2-a]pyrazin-8-ol is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyrazine moiety. Its molecular formula is C₇H₁₄N₂O, with a hydroxyl group at the 8th position and an (8S) stereochemical configuration . The compound’s structural complexity and stereochemistry make it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes due to its resemblance to bioactive alkaloids. Key properties include:

  • Molecular weight: 142.20 g/mol (base form) .
  • Solubility: Limited data, but polar protic solvents (e.g., water, ethanol) are likely suitable due to the hydroxyl group.
  • Stereochemical significance: The (8S) configuration influences its binding affinity to biological targets, as seen in analogous compounds .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(8S)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-8-ol

InChI

InChI=1S/C7H14N2O/c10-7-1-3-9-4-2-8-5-6(7)9/h6-8,10H,1-5H2/t6?,7-/m0/s1

InChI Key

WOROCRBYOJCNGP-MLWJPKLSSA-N

Isomeric SMILES

C1CN2CCNCC2[C@H]1O

Canonical SMILES

C1CN2CCNCC2C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Hydroxyl Group Position and Stereochemistry
  • (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol Structure: Hydroxyl at position 7 instead of 8, with (7R,8aS) stereochemistry. Properties: Molecular weight = 142.20 g/mol; stored at 2–8°C in dry conditions .
  • (7S,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate

    • Structure : Oxalic acid salt of the 7S,8aR isomer.
    • Properties : Molecular weight = 232.23 g/mol; research-use only, with 97% purity .
    • Application : Used in pharmacokinetic studies due to enhanced solubility from the salt form .
Alkyl and Aromatic Substituents
  • (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine

    • Structure : Methyl group at the 8a position.
    • Properties : CAS 1261569-85-0; 100% purity .
    • Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
  • (7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

    • Structure : Benzyl group at position 2.
    • Properties : Molecular weight = 232.32 g/mol; used in asymmetric synthesis .
    • Application : Intermediate for CNS drug candidates targeting dopamine receptors .
Dione Derivatives
  • (3R,8aS)-3-Isopropyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

    • Structure : 1,4-dione ring with isopropyl substituent.
    • Synthesis : 95% yield via cyclocondensation; [α]D matches stereochemical predictions .
    • Application : Precursor for protease inhibitors .
  • (3R,8aS)-3-Methyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione Structure: Methyl substituent at position 3.

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